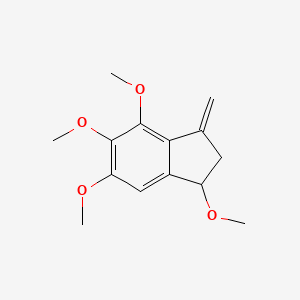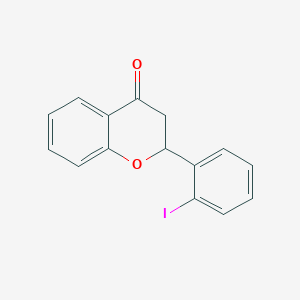![molecular formula C8H10O2 B12603916 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane CAS No. 916793-93-6](/img/structure/B12603916.png)
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane: is a complex organic compound with the molecular formula C8H10O2 It is characterized by its unique tetracyclic structure, which includes multiple ring systems and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent ring-closing reactions to form the tetracyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the tetracyclic structure, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3,9-Dioxatricyclo[5.3.0.01,5]decane: Similar structure but lacks some of the ring systems present in 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane.
3,9-Dioxabicyclo[5.3.0]decane: Contains fewer rings and a simpler structure compared to this compound.
Uniqueness: this compound is unique due to its highly complex tetracyclic structure, which imparts distinct chemical and physical properties. This complexity makes it a valuable compound for studying intricate reaction mechanisms and for developing novel materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
916793-93-6 |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
3,9-dioxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C8H10O2/c1-4-2-9-3-8(4)5(1)6-7(8)10-6/h4-7H,1-3H2 |
InChI-Schlüssel |
LVMXJTDUOONYTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2COCC23C1C4C3O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


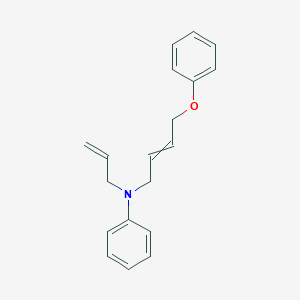
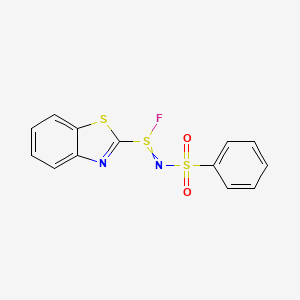
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
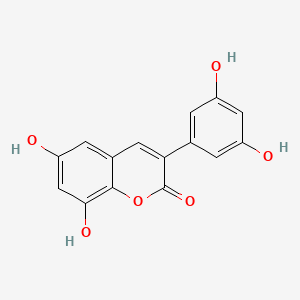
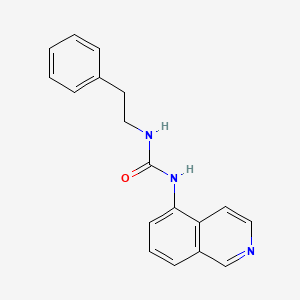
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)

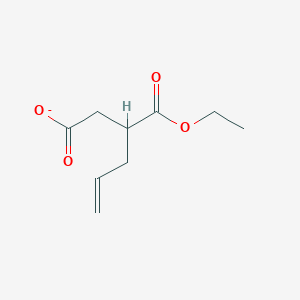
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
